molecular formula C7H15ClO B8735665 1-(Chloromethoxy)hexane CAS No. 39979-92-5

1-(Chloromethoxy)hexane

Cat. No. B8735665
M. Wt: 150.64 g/mol
InChI Key: AGDIDCDJVCRQCJ-UHFFFAOYSA-N
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Patent
US04568700

Procedure details

30 g (1 mole) of paraformaldehyde were stirred in 100 ml of 1,1,2-trichloroethane with 102 g (1 mole) of 1-hexanol at 0°-5° C. HCl gas was passed for 2 hours. The product is diluted to give a stock solution of 3M concentration.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[CH2:3](O)[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[ClH:10]>ClC(Cl)CCl>[Cl:10][CH2:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C=O
Name
Quantity
102 g
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The product is diluted
CUSTOM
Type
CUSTOM
Details
to give
CONCENTRATION
Type
CONCENTRATION
Details
a stock solution of 3M concentration

Outcomes

Product
Name
Type
Smiles
ClCOCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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